molecular formula C13H9ClF3N B6333217 2-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine CAS No. 1021580-60-8

2-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine

Cat. No.: B6333217
CAS No.: 1021580-60-8
M. Wt: 271.66 g/mol
InChI Key: DBYKSGNVEGGSGA-UHFFFAOYSA-N
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Description

2-Chloro-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine is an organic compound with the molecular formula C13H9ClF3N. This compound is part of the biphenyl family, characterized by two benzene rings connected by a single bond. The presence of chlorine and trifluoromethyl groups on the biphenyl structure imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide), solvents (e.g., ethanol, dimethyl sulfoxide).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).

    Reduction: Reducing agents (e.g., tin(II) chloride, iron powder), acidic conditions (e.g., hydrochloric acid).

Major Products Formed

    Substitution: Formation of substituted biphenyl derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

2-Chloro-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)pyrimidine
  • 2-Chloro-4-fluoro-1-(trifluoromethyl)benzene
  • 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride

Uniqueness

2-Chloro-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine is unique due to its biphenyl structure, which provides a rigid and planar framework. The presence of both chlorine and trifluoromethyl groups enhances its reactivity and stability, making it a versatile compound for various applications. Compared to similar compounds, it offers a balance of electronic and steric properties, making it suitable for specific chemical transformations and biological interactions .

Properties

IUPAC Name

3-chloro-4-[4-(trifluoromethyl)phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3N/c14-12-7-10(18)5-6-11(12)8-1-3-9(4-2-8)13(15,16)17/h1-7H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYKSGNVEGGSGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)N)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-bromo-3-chloroaniline (2.1 g, 10.2 mmol), (4-(trifluoromethyl)phenyl)boronic acid (2.7 g, 14.2 mmol), Pd(dppf)Cl2 (744 mg, 1.0 mmol), 2M aqueous Na2CO3 (15.3 mL, 30.5 mmol) were dissolved in 1,4-dioxane (30 mL) and the resulting mixture was heated to 90° C. After 16 h the resulting mixture was cooled to room temperature, was diluted with EtOAc, washed with water and brine. The organic layer was dried (Na2SO4), concentrated and diethyl ether was added. The resulting precipitate was filtered and dried in vacuo to yield the title compound.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
15.3 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
744 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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